2-Chloro-5,6,7,8-tetrahydroquinoxalin-5-one

Description

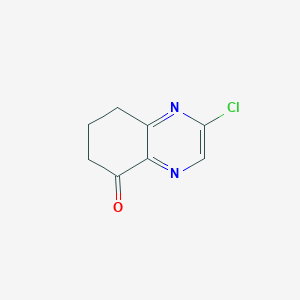

2-Chloro-5,6,7,8-tetrahydroquinoxalin-5-one is a bicyclic heterocyclic compound featuring a partially hydrogenated quinoxaline backbone with a ketone group at the 5-position and a chlorine substituent at the 2-position. Quinoxaline derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition and antimicrobial properties .

Properties

IUPAC Name |

2-chloro-7,8-dihydro-6H-quinoxalin-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O/c9-7-4-10-8-5(11-7)2-1-3-6(8)12/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKJBFHCUWYYGQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC(=CN=C2C(=O)C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5,6,7,8-tetrahydroquinoxalin-5-one typically involves the reaction of 2-chloroaniline with cyclohexanone in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. Common reaction conditions include the use of acidic or basic catalysts and heating the reaction mixture to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5,6,7,8-tetrahydroquinoxalin-5-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives.

Reduction: Reduction reactions can convert the compound into tetrahydroquinoxaline derivatives.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinoxaline derivatives.

Reduction: Tetrahydroquinoxaline derivatives.

Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-5,6,7,8-tetrahydroquinoxalin-5-one has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It can be used in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Chloro-5,6,7,8-tetrahydroquinoxalin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

2-Methyl-5,6,7,8-Tetrahydroquinolin-4-one

- Structure: A tetrahydroquinoline derivative with a methyl group at the 2-position and a ketone at the 4-position.

- Synthesis : Prepared via HPLC, LC-MS, and NMR-guided protocols to ensure purity (>99%) .

- Key Differences: Heterocycle Core: Quinoline (one nitrogen) vs. quinoxaline (two nitrogens). Substituent Effects: Methyl groups enhance lipophilicity, whereas chlorine may increase electronegativity and reactivity. Applications: Compounds like MJM170 and JAG21 (derived from similar scaffolds) are studied for kinase modulation .

3-Chloro-7,8-dihydro-6H-isoquinolin-5-one

- Structure: An isoquinolinone derivative with chlorine at the 3-position and a ketone at the 5-position.

- Properties: CAS 1105662-39-2; molecular formula C₉H₈ClNO (MW 181.62 g/mol) .

- Key Differences: Ring Fusion: Isoquinoline (benzene fused to pyridone) vs. quinoxaline (benzene fused to diazine). Substituent Position: Chlorine at 3-position may alter electronic distribution compared to 2-position in the target compound.

Research Findings and Implications

- Synthetic Challenges: The presence of two nitrogen atoms in quinoxaline derivatives increases synthetic complexity compared to single-nitrogen analogs like tetrahydroquinolones .

- Biological Activity: Chlorine substituents are often associated with enhanced bioavailability and target binding in kinase inhibitors, as seen in related tetrahydroquinolones .

Biological Activity

2-Chloro-5,6,7,8-tetrahydroquinoxalin-5-one is a heterocyclic compound with significant biological activity. It belongs to the quinoxaline family and is characterized by a chlorine atom that influences its reactivity and biological interactions. This article reviews the biological activity of this compound, highlighting its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

- Molecular Formula : CHClNO

- IUPAC Name : 2-chloro-7,8-dihydro-6H-quinoxalin-5-one

- CAS Number : 1211590-49-6

The unique structure of this compound allows it to participate in various chemical reactions such as oxidation, reduction, and substitution. The presence of the chlorine atom enhances its reactivity compared to related compounds without chlorine.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can bind to enzymes and modulate their activity through covalent interactions with nucleophilic sites.

- Receptor Interaction : It may influence receptor activity through π-π stacking interactions with aromatic residues.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications:

- Antimicrobial Agents : Research indicates that derivatives of this compound exhibit antimicrobial properties.

- Anticancer Agents : Studies suggest that it may have anticancer effects by inhibiting tumor growth through specific molecular pathways.

Case Studies

-

Antimicrobial Effects :

- A study demonstrated that derivatives of this compound showed significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli.

- The minimum inhibitory concentration (MIC) was determined to be around 25 μM for effective bacterial inhibition.

-

Anticancer Activity :

- In vitro assays revealed that the compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7.

- The IC value for cell viability was found to be approximately 15 μM.

Research Findings Summary

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-5,6,7,8-tetrahydroquinoxalin-5-one, and how can the product be characterized?

The synthesis typically involves multi-step reactions starting from quinoline derivatives. A Friedel-Crafts acylation followed by chlorination under controlled conditions introduces the chloro substituent. Hydrogenation achieves ring saturation. Characterization requires 1H/13C NMR to confirm substituent positions and ring saturation. High-resolution mass spectrometry (HRMS) validates molecular weight, while collision cross-section (CCS) data from ion mobility spectrometry aids structural confirmation . Purity assessment via HPLC with UV detection (≥97% purity) is critical, referencing batch-specific Certificates of Analysis (CoA) .

Q. Which solvents and storage conditions are optimal for maintaining the stability of this compound?

Stock solutions should be prepared in anhydrous DMSO or ethanol (10 mM) to prevent hydrolysis. For solid forms, store under argon at 2–8°C in sealed, desiccated containers. Avoid light and humidity, as these accelerate decomposition . Stability assessments via UV-Vis spectroscopy (monitoring absorbance maxima shifts) are recommended .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Use fume hoods , nitrile gloves , and protective eyewear to minimize exposure. In case of skin contact, wash immediately with water and soap. For spills, employ inert adsorbents (e.g., vermiculite) and dispose of waste via certified hazardous waste services. Avoid mixing with oxidizers due to incompatibility risks .

Advanced Research Questions

Q. How can researchers optimize the cyclization step during synthesis to improve yield?

Optimize reaction parameters such as catalyst choice (e.g., Lewis acids like AlCl₃), temperature control (0–5°C for exothermic steps), and solvent polarity (e.g., dichloromethane vs. THF). Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates via column chromatography using gradient elution. For low yields, consider introducing protecting groups to stabilize reactive intermediates .

Q. What methodologies resolve contradictions in reported biological activities of derivatives?

Discrepancies may arise from assay variability (e.g., cell line differences) or stereochemical impurities . Conduct dose-response studies across multiple models and validate purity via chiral HPLC . Compare computational docking results (e.g., binding affinity predictions) with experimental bioactivity data to identify structure-activity relationships .

Q. How can computational tools predict reactivity and interaction mechanisms in drug discovery?

Use density functional theory (DFT) to calculate electrophilic/nucleophilic sites on the quinoxaline core. Molecular dynamics simulations can model interactions with biological targets (e.g., enzyme active sites). Validate predictions using CCS data from ion mobility-mass spectrometry to confirm conformational stability . Pair these with in vitro assays (e.g., enzyme inhibition studies) for mechanistic validation .

Methodological Considerations

- Synthetic Reproducibility : Document reaction conditions (e.g., inert atmosphere, moisture-free solvents) to ensure reproducibility. Use NMR spiking experiments with authentic standards to confirm intermediate structures .

- Data Validation : Cross-reference experimental CCS values with computational predictions to detect structural anomalies .

- Toxicity Profiling : Perform Ames tests and mitochondrial toxicity assays for derivatives intended for biological studies, referencing safety data from structurally similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.